molecular formula C6H8N2O4S2 B1351581 {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 62557-05-5

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1351581
CAS RN: 62557-05-5
M. Wt: 236.3 g/mol
InChI Key: FOYGOEJLNFZKGH-UHFFFAOYSA-N
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Description

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, abbreviated as MTA, is a compound with a wide range of applications in scientific research. It is a derivative of acetic acid and is an important tool for biochemistry and physiology research. MTA is a versatile compound that has been used in a variety of experiments, including those involving enzymatic activity, metabolism, and protein-protein interactions. It has been used to study the structure and function of proteins, as well as to study the effects of various drugs and toxins on the body. MTA is a valuable tool for researchers in the fields of biochemistry and physiology, and its applications are growing.

Scientific Research Applications

Sulfonamides Research and Applications

Sulfonamides have been a cornerstone in medicinal chemistry, with a wide range of applications from antimicrobial agents to anticancer and antiglaucoma drugs. The sulfonamide group's versatility has led to the development of novel drugs incorporating this functional group, such as apricoxib and pazopanib. These drugs demonstrate significant antitumor activity, with pazopanib targeting multiple receptors involved in tumorigenesis (Carta, Scozzafava, & Supuran, 2012). The exploration of sulfonamides for selective antiglaucoma drugs and antitumor agents indicates a fertile area of research that could encompass derivatives like "{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid".

Thiazole Derivatives in Scientific Research

Thiazole derivatives, characterized by their heterocyclic structure containing sulfur and nitrogen, are noteworthy for their diverse biological activities. Synthesis and structural modification of thiazole derivatives have led to compounds with potential as antioxidants, anti-inflammatory, and antimicrobial agents. For instance, novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been synthesized, offering insights into the conformation and reactivity of such compounds (Issac & Tierney, 1996). This highlights the potential for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid to serve in roles ranging from industrial applications to therapeutic agents, given the broad utility of thiazole cores in medicinal chemistry.

properties

IUPAC Name

2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c1-14(11,12)8-6-7-4(3-13-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYGOEJLNFZKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390174
Record name {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

CAS RN

62557-05-5
Record name {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methanesulfonamido-1,3-thiazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of potassium hydroxide (2.9 g.) in water (80 ml.) was added ethyl 2-methanesulfonamidothiazol-4-ylacetate (9.1 g.) under ice-cooling and stirring, and the mixture was stirred for 1 hour at room temperature. After the reaction, to the reaction mixture was added a mixture of water and ethyl acetate, and then the aqueous layer was separated. The remaining ethyl acetate layer was extracted twice with 10% hydroxide aqueous solution. The extracts were combined with the above obtained aqueous layer, and the mixture was acidified with hydrochloric acid under ice-cooling. The precipitated crystals were collected by filtration, washed with water and dried to give 2-methanesulfonamidothiazol-4-ylacetic acid (5.94 g.), mp 158°-160° C. (dec.).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
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Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
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Reaction Step Two

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